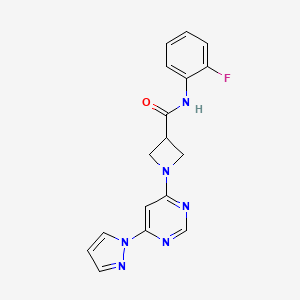

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-fluorophenyl)azetidine-3-carboxamide

Description

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-fluorophenyl)azetidine-3-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted at position 6 with a pyrazole moiety and at position 4 with an azetidine ring. The azetidine-3-carboxamide group is further functionalized with a 2-fluorophenyl substituent via an amide linkage. The fluorine atom on the phenyl ring likely enhances metabolic stability and bioavailability, while the azetidine’s compact four-membered ring may confer conformational rigidity, improving target binding specificity .

Properties

IUPAC Name |

N-(2-fluorophenyl)-1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN6O/c18-13-4-1-2-5-14(13)22-17(25)12-9-23(10-12)15-8-16(20-11-19-15)24-7-3-6-21-24/h1-8,11-12H,9-10H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVFVWQRFKDUFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=NC(=C2)N3C=CC=N3)C(=O)NC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-fluorophenyl)azetidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrazole ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.

Construction of the pyrimidine ring: The pyrimidine ring can be formed via condensation reactions involving appropriate starting materials.

Azetidine ring formation: The azetidine ring can be synthesized through cyclization reactions, often involving amines and haloalkanes.

Coupling reactions: The final step involves coupling the pyrazole-pyrimidine intermediate with the azetidine carboxamide moiety under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-fluorophenyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Coupling reagents: EDCI, DCC.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Cancer Treatment

Research indicates that compounds similar to 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-fluorophenyl)azetidine-3-carboxamide can selectively inhibit specific tyrosine kinases involved in cancer progression. For instance, studies have shown that pyrazole derivatives can target Mer tyrosine kinase (MerTK), which plays a role in tumor growth and metastasis .

Case Study:

A study involving pyrrolopyrimidine compounds demonstrated their effectiveness in inhibiting MerTK activity, leading to reduced tumor growth in preclinical models. The compounds exhibited high specificity and low toxicity, making them promising candidates for further development .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research into related pyrazole derivatives has revealed significant antibacterial activity against various pathogens. A notable study screened several derivatives for their ability to inhibit bacterial growth, with some compounds exhibiting potent activity at low concentrations .

Data Table: Antimicrobial Activity of Pyrazole Derivatives

| Compound Name | Pathogen Targeted | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 16 µg/mL |

| Compound B | Escherichia coli | 32 µg/mL |

| Compound C | Pseudomonas aeruginosa | 8 µg/mL |

Biochemical Probes

The unique structure of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-fluorophenyl)azetidine-3-carboxamide allows it to function as a biochemical probe for studying protein interactions and signaling pathways. Its ability to selectively bind to specific targets makes it useful in elucidating mechanisms of action in cellular processes.

Case Study:

In a biochemical assay, the compound was used to investigate its interaction with carbonic anhydrases (CAs), which are enzymes implicated in various physiological processes and diseases . The results indicated that certain derivatives could inhibit CA activity selectively, providing insights into potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-fluorophenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Pyrimidine Substituents

Aryl Group Modifications

- 2-Fluorophenyl (Target) : Fluorine’s electronegativity improves binding affinity to polar residues (e.g., kinases’ hinge regions) and mitigates oxidative metabolism.

- 2-(Trifluoromethyl)phenyl () : The trifluoromethyl group enhances lipophilicity, favoring hydrophobic pockets but possibly increasing toxicity risks .

- 2-(3,5-Dimethylphenoxy)ethyl (): The phenoxyethyl chain improves solubility but may limit blood-brain barrier penetration due to increased polarity .

Core Heterocycle Variations

- Azetidine vs.

- Pyrazolo[3,4-b]pyridine () : The fused pyridine-pyrazole system expands aromatic surface area, enhancing stacking interactions but raising molecular weight and solubility challenges .

Research Findings and Implications

While detailed pharmacological data (e.g., IC50, pharmacokinetics) for the target compound are unavailable in the provided evidence, structural comparisons suggest:

- Bioavailability: The 2-fluorophenyl group likely offers superior metabolic stability compared to bulkier substituents (e.g., trifluoromethyl or phenoxyethyl).

- Selectivity : The azetidine’s rigidity may reduce off-target effects relative to larger, flexible heterocycles like piperidine.

- Synthetic Feasibility: The target compound’s simpler substituents (non-methylated pyrazole, single fluorine) may streamline synthesis compared to analogs with complex functional groups .

Biological Activity

The compound 1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(2-fluorophenyl)azetidine-3-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 392.46 g/mol. The structure features a pyrazole ring, a pyrimidine moiety, and an azetidine carboxamide group, which contribute to its diverse biological activities.

Structural Characteristics

| Component | Description |

|---|---|

| Pyrazole Ring | Contributes to anti-inflammatory properties |

| Pyrimidine Moiety | Enhances interaction with biological targets |

| Azetidine Carboxamide Group | Imparts stability and solubility |

Antitumor Activity

Research indicates that pyrazole derivatives, including the compound , exhibit significant antitumor activity. A study highlighted that related compounds demonstrated inhibitory effects against various cancer cell lines, suggesting a potential for further development as anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that pyrazole derivatives can inhibit bacterial growth, particularly against strains resistant to conventional antibiotics. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. It has been shown to reduce the production of pro-inflammatory cytokines, thereby alleviating symptoms associated with inflammatory diseases. The presence of the pyrazole ring is crucial for this activity, as it enhances the compound's ability to modulate inflammatory pathways .

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the efficacy of this compound. Variations in substituents on the pyrazole and pyrimidine rings significantly influence biological activity. For instance:

- Substituent Variations : Different halogen atoms or alkyl groups can enhance or diminish activity.

- Linker Modifications : Altering the azetidine linker affects pharmacokinetics and bioavailability.

Study 1: Antitumor Activity Evaluation

In a recent study, several pyrazole derivatives were synthesized and tested against BRAF(V600E) mutant cancer cells. The results indicated that specific modifications in the pyrazole structure led to enhanced inhibitory effects, with some compounds achieving IC50 values as low as 0.5 µM .

Study 2: Antimicrobial Testing

Another study focused on evaluating the antimicrobial efficacy of related compounds against Staphylococcus aureus. The tested derivatives showed significant inhibition with minimum inhibitory concentrations (MIC) ranging from 2 to 8 µg/mL, indicating strong antibacterial properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.